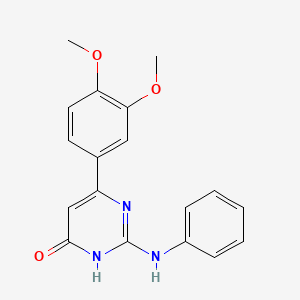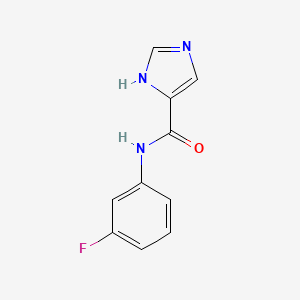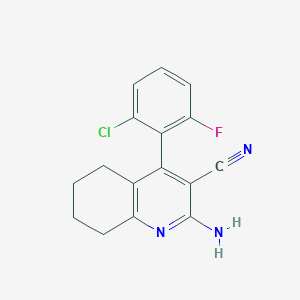![molecular formula C16H16F3N3O B11061492 N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11061492.png)
N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(TRIFLUOROMETHYL)PHENYL]-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(TRIFLUOROMETHYL)PHENYL]-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole intermediates . These intermediates are then further functionalized to introduce the trifluoromethyl group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and batch processing are often employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(TRIFLUOROMETHYL)PHENYL]-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .
Applications De Recherche Scientifique
N-[3-(TRIFLUOROMETHYL)PHENYL]-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3-(TRIFLUOROMETHYL)PHENYL]-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can bind to the ubiquinone-binding site of mitochondrial complex II, interrupting electron transport and inhibiting ATP production in fungi . This mechanism underlies its antifungal activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:
- N-(Substituted pyridinyl)-1-methyl (phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Penthiopyrad
Uniqueness
N-[3-(TRIFLUOROMETHYL)PHENYL]-1H4H5H6H7H8H-CYCLOHEPTA[C]PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, including the cyclohepta[c]pyrazole ring system and the trifluoromethyl group.
Propriétés
Formule moléculaire |
C16H16F3N3O |
|---|---|
Poids moléculaire |
323.31 g/mol |
Nom IUPAC |
N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)10-5-4-6-11(9-10)20-15(23)14-12-7-2-1-3-8-13(12)21-22-14/h4-6,9H,1-3,7-8H2,(H,20,23)(H,21,22) |
Clé InChI |
RFBXEVVUGXBFPU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(CC1)NN=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(propan-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061413.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061419.png)
![1-(3-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11061429.png)
![8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11061431.png)



![9-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11061446.png)
![methyl [1,3-dimethyl-2,6-dioxo-8-(phenylamino)-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B11061450.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061452.png)

![6-(4-methoxyphenyl)-3-(4-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11061460.png)
phosphonium](/img/structure/B11061484.png)
![Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11061485.png)
